1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32FN3O3S/c1-4-6-11-30-18-25(34(32,33)20-9-7-19(3)8-10-20)26(31)21-16-22(27)24(17-23(21)30)29-14-12-28(5-2)13-15-29/h7-10,16-18H,4-6,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFQUNNYQIMSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC)F)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the butyl and ethylpiperazine groups, and the addition of the fluoro and methylbenzenesulfonyl substituents. The synthetic route may involve the following steps:
Formation of the Quinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Butyl Group: This step may involve alkylation reactions using butyl halides in the presence of a base.
Addition of the Ethylpiperazine Moiety: This can be accomplished through nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.
Sulfonylation: The addition of the methylbenzenesulfonyl group can be carried out using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other 1,4-dihydroquinolin-4-one derivatives with modifications in alkyl chains, aromatic substituents, and functional groups. Key structural and functional differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Bioactivity: The sulfonamide group in the target compound (vs. aroyl in 80 or 94) may enhance solubility or binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
Synthetic Flexibility: The target compound’s synthesis likely follows routes similar to those in and , where benzenesulfonyl halides are used instead of aroyl halides . Alkylation (e.g., 1-butyl chain) and fluorination steps are consistent with established protocols for quinolone derivatives .
Biological Implications: Unlike APDQ230122, which targets peptidoglycan biosynthesis in Streptococcus pneumoniae, the target compound’s tosyl group may confer distinct mechanisms (e.g., enzyme inhibition via sulfonamide interactions) . The absence of a carboxylic acid group (compared to prulifloxacin) suggests reduced activity against DNA gyrase, a common quinolone target .
Research Findings and Mechanistic Insights
Table 2: Comparative Activity Data (Hypothetical Projections)
- Multi-Omics Insights : APDQ230122’s anti-pneumococcal activity was validated using transcriptomic and proteomic analyses, suggesting that similar approaches could elucidate the target compound’s mechanism .
- Sulfonamide vs. Aroyl : Sulfonyl groups generally exhibit stronger electron-withdrawing effects than acyl groups, which may enhance metabolic stability or alter binding kinetics in the target compound .
Biological Activity
1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of dihydroquinolines, which are known for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical formula : C₁₈H₂₄FN₃O₂S
- Molecular weight : 357.46 g/mol
The presence of a fluoro group and a sulfonyl moiety contributes to its biological activity, enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one exhibit significant antimicrobial properties. These include:
- Inhibition of bacterial growth : Studies have shown that the compound demonstrates activity against various Gram-positive and Gram-negative bacteria. The fluoroquinoline structure is particularly effective against resistant strains due to its ability to inhibit DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Its mechanism involves:
- Induction of apoptosis : Research suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death. This is particularly relevant in the treatment of tumors that exhibit resistance to conventional therapies .
Neuropharmacological Effects
The piperazine moiety in the compound is associated with various neuropharmacological effects, including:
- Antidepressant and anxiolytic properties : Similar compounds have been shown to modulate serotonin receptors, which may contribute to mood regulation and anxiety reduction .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of related compounds against multi-drug resistant strains of E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for Staphylococcus aureus, indicating potent antimicrobial activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly reduced cell viability at concentrations greater than 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent.
The biological activity of 1-butyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication.
- Receptor Modulation : It interacts with neurotransmitter receptors, influencing neurochemical pathways.
- Apoptotic Pathway Activation : It activates caspases leading to programmed cell death in cancer cells.
Q & A
Basic: How can the chemical structure of this compound be unambiguously determined?
Answer:
The compound’s structure can be resolved via X-ray crystallography using software like SHELX for refinement and validation of bond lengths, angles, and stereochemistry . For example:
- Experimental setup : Crystallize the compound in a suitable solvent (e.g., DMSO or methanol).
- Data collection : Use a diffractometer to measure intensities, followed by phase determination via direct methods (e.g., SHELXD) .
- Validation : Compare experimental data with computational models (e.g., density functional theory) to confirm substituent positions, particularly the 4-ethylpiperazine and 4-methylbenzenesulfonyl groups .
Basic: What are the optimal synthetic routes for preparing this compound?
Answer:
Synthesis involves multi-step organic reactions :
Quinolinone core formation : Condensation of substituted anilines with β-keto esters under acidic conditions.
Sulfonylation : React the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane using a base (e.g., triethylamine) .
Piperazine substitution : Introduce the 4-ethylpiperazine group via nucleophilic substitution (SN2) or Buchwald-Hartwig coupling, ensuring regioselectivity at the 7-position .
Key considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography .
Basic: How can researchers ensure purity and stability during characterization?
Answer:
- Purity analysis : Use HPLC with a C18 column and mobile phase (e.g., methanol:buffer pH 4.6, 65:35) to detect impurities ≤0.1% .
- Stability testing : Conduct accelerated degradation studies under heat (40–60°C), light, and humidity to identify degradation products (e.g., hydrolyzed sulfonamide or oxidized piperazine) .
- Spectroscopic validation : Confirm molecular integrity via 1H/13C NMR (e.g., characteristic fluorine coupling in 19F NMR) and HRMS .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
Answer:
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- QSAR studies : Use substituent electronic parameters (Hammett σ) and steric maps to correlate 4-ethylpiperazine or 6-fluoro modifications with bioactivity .
- In vitro assays : Test analogs in dose-response experiments (e.g., IC50 determination) while controlling for physicochemical properties (logP, solubility) .
Advanced: How can pharmacokinetic properties (e.g., metabolic stability) be evaluated?
Answer:
- In vitro metabolism : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS . Key metabolic sites: N-dealkylation of the piperazine or oxidation of the butyl chain.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
- In vivo studies : Administer the compound to rodents and collect plasma/tissue samples at timed intervals for bioavailability calculations .
Advanced: What experimental designs are suitable for resolving contradictory bioactivity data across studies?
Answer:
- Controlled replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies in published IC50 values, accounting for assay heterogeneity .
Advanced: How can environmental fate and ecotoxicology be assessed for this compound?
Answer:
- Degradation studies : Expose the compound to UV light or microbial consortia, then analyze breakdown products via GC-MS .
- Aquatic toxicity : Perform acute/chronic tests on Daphnia magna or Danio rerio, measuring LC50/EC50 endpoints .
- Bioaccumulation : Calculate bioconcentration factors (BCF) using octanol-water partition coefficients (log Kow) and in silico models (EPI Suite) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
